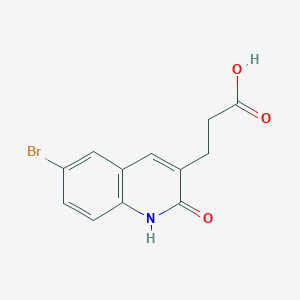![molecular formula C8H4BrClN2O2 B1371900 Ácido 4-bromo-7-cloro-1H-pirrolo[3,2-c]piridina-3-carboxílico CAS No. 1000342-01-7](/img/structure/B1371900.png)
Ácido 4-bromo-7-cloro-1H-pirrolo[3,2-c]piridina-3-carboxílico
Descripción general
Descripción
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
Target of Action
The primary targets of “4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is believed that the compound interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to accurately describe the biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence various biochemical pathways, leading to changes in cellular metabolism, signaling, and gene expression .
Pharmacokinetics
Its molecular weight (23148 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been shown to have various effects, such as inhibiting cell proliferation and inducing apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromopyridine and 2-chloro-3-formylpyridine.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolopyridine core. This can be achieved using various cyclization agents and conditions, such as acidic or basic catalysts.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine: This compound is structurally similar but lacks the chlorine atom and carboxylic acid group.
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but lacks the bromine atom.
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: Another related compound with different substitution patterns.
Uniqueness
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the carboxylic acid group, allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry .
Propiedades
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-5-3(8(13)14)1-11-6(5)4(10)2-12-7/h1-2,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILARIBBHMDRKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646788 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-01-7 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)








![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)
![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)



